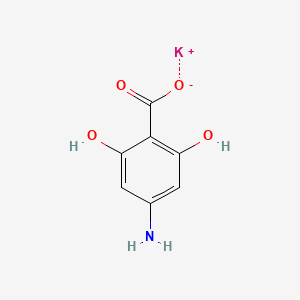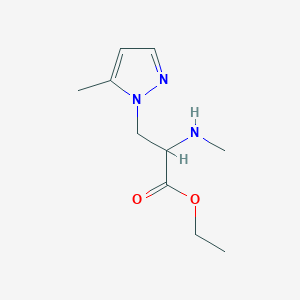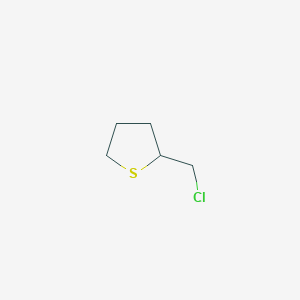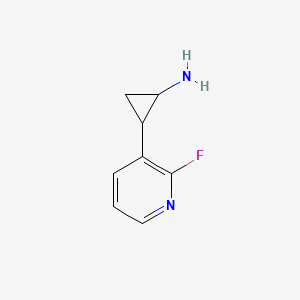
Potassium4-amino-2,6-dihydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium4-amino-2,6-dihydroxybenzoate is a chemical compound that belongs to the class of hydroxybenzoates It is characterized by the presence of amino and hydroxyl groups attached to a benzoate structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium4-amino-2,6-dihydroxybenzoate typically involves the carboxylation of 1,3-dihydroxybenzene in the presence of potassium bicarbonate (KHCO₃). The reaction is catalyzed by enzymes such as 2,6-dihydroxybenzoate decarboxylase, which facilitates the regioselective carboxylation process . The reaction conditions often include a controlled pH environment to optimize the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic processes, scaled up to meet commercial demands. The use of whole-cell biocatalysts, such as bacteria like Pandoraea sp. 12B-2, has been explored to enhance the efficiency and yield of the production process . These methods leverage the natural metabolic pathways of microorganisms to produce the compound in a sustainable and cost-effective manner.
化学反応の分析
Types of Reactions
Potassium4-amino-2,6-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benzoates and derivatives.
科学的研究の応用
Potassium4-amino-2,6-dihydroxybenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Potassium4-amino-2,6-dihydroxybenzoate involves its interaction with specific enzymes and molecular targets. The compound can act as a substrate for decarboxylase enzymes, leading to the formation of various products through decarboxylation and carboxylation reactions . These interactions are crucial for its biological and chemical activities.
類似化合物との比較
Similar Compounds
2,6-Dihydroxybenzoate: Shares the hydroxyl groups but lacks the amino group.
4-Amino-2,6-dihydroxybenzoate: Similar structure but without the potassium ion.
2,3-Dihydroxybenzoate: Differs in the position of hydroxyl groups.
Uniqueness
Potassium4-amino-2,6-dihydroxybenzoate is unique due to the presence of both amino and hydroxyl groups, along with the potassium ion. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
分子式 |
C7H6KNO4 |
|---|---|
分子量 |
207.22 g/mol |
IUPAC名 |
potassium;4-amino-2,6-dihydroxybenzoate |
InChI |
InChI=1S/C7H7NO4.K/c8-3-1-4(9)6(7(11)12)5(10)2-3;/h1-2,9-10H,8H2,(H,11,12);/q;+1/p-1 |
InChIキー |
IKBBEXUZNUDGEU-UHFFFAOYSA-M |
正規SMILES |
C1=C(C=C(C(=C1O)C(=O)[O-])O)N.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol](/img/structure/B13542701.png)





![2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(methoxycarbonyl)furan-2-yl]propanoicacid](/img/structure/B13542745.png)
![6-Oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13542750.png)



![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13542770.png)
![{2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride](/img/structure/B13542780.png)

